(3-Chloropropyl)cyclohexane

説明

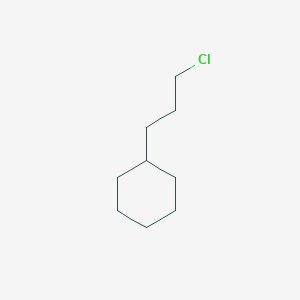

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloropropylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEISABAAOUXQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150032 | |

| Record name | (3-Chloropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-62-5 | |

| Record name | 3-Cyclohexylpropyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJK2UX42J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3 Chloropropyl Cyclohexane and Its Structural Analogues

Direct Synthesis Pathways and Optimization Studies

The formation of (3-Chloropropyl)cyclohexane can be achieved through several direct synthetic routes, with ongoing studies aimed at optimizing reaction conditions and yields.

Approaches via Halogenation Reactions of Cyclohexane (B81311) Derivatives

A primary method for the synthesis of this compound involves the halogenation of suitable cyclohexane precursors. The free-radical chlorination of propylcyclohexane (B167486) represents a direct, albeit challenging, route. This reaction typically proceeds via a free-radical mechanism, initiated by UV light or a chemical initiator. The process involves initiation, propagation, and termination steps to substitute a hydrogen atom on the propyl chain with a chlorine atom. pearson.com However, this method often suffers from a lack of regioselectivity, leading to a mixture of chlorinated products at different positions on both the cyclohexane ring and the propyl side chain.

A more controlled approach involves the chlorination of 3-cyclohexylpropan-1-ol (B73554). This reaction utilizes standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to convert the terminal hydroxyl group into a chloride. This method offers superior regioselectivity compared to free-radical halogenation of the parent alkane.

Alternative Preparative Methods for this compound

Alternative strategies for the preparation of this compound have also been explored. One such method involves the reaction of cyclohexane with 1,3-dichloropropane (B93676) in the presence of a catalyst. ontosight.ai This approach, akin to a Friedel-Crafts alkylation, can yield the desired product, although it may be accompanied by side reactions and the formation of polysubstituted products.

Another synthetic pathway starts from cyclohexanepropanoic acid. The carboxylic acid can be reduced to the corresponding alcohol, 3-cyclohexylpropan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). As mentioned previously, this alcohol can then be readily converted to this compound.

Synthesis of Derivatives and Analogues through Functional Group Transformations

This compound serves as a versatile intermediate for the synthesis of a wide array of derivatives and structural analogues through various functional group transformations.

Nucleophilic Substitution Reactions for Derivatization of this compound

The chlorine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the terminus of the propyl chain. The reaction proceeds via an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. gacariyalur.ac.in The electrophilic nature of the carbon atom bonded to the chlorine facilitates attack by a nucleophile, leading to the displacement of the chloride ion. gacariyalur.ac.in

A variety of nucleophiles can be employed for this purpose. For instance, reaction with hydroxide (B78521) ions (OH⁻) yields 3-cyclohexylpropan-1-ol, while cyanide ions (CN⁻) produce 4-cyclohexylbutanenitrile. Amines can also act as nucleophiles, leading to the formation of N-substituted 3-cyclohexylpropanamines. The efficiency of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. gacariyalur.ac.in

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Cyclohexylpropan-1-ol |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyclohexylbutanenitrile |

| Azide | Sodium Azide (NaN₃) | 1-Azido-3-cyclohexylpropane |

| Iodide | Sodium Iodide (NaI) | (3-Iodopropyl)cyclohexane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Cyclohexylpropyl)(phenyl)sulfane |

| Amine | Ammonia (B1221849) (NH₃) | 3-Cyclohexylpropan-1-amine |

Intramolecular Cyclization and Ring-Forming Reactions Involving this compound Moieties

The this compound moiety can participate in intramolecular cyclization reactions, a key strategy for the synthesis of complex cyclic and polycyclic structures. In these reactions, a nucleophilic center within the same molecule attacks the electrophilic carbon of the chloropropyl group, leading to ring formation.

A notable example is the intramolecular cyclization of 2-(3-chloropropyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-one. This reaction results in the formation of 10,11-dihydro-5H-spiro[benzo[h]pyrrolo[2,1-b]quinazoline-6,1'-cyclohexane]-7(9H)-one, a complex heterocyclic system. epa.govresearchgate.net Similarly, the thermolysis of certain 3-chloropropyl-substituted pyridoacridines can lead to intramolecular cyclization, forming pentacyclic salts. ub.edu These reactions highlight the utility of the chloropropyl group as a reactive handle for constructing intricate molecular architectures.

Transformations of the Cyclohexane Ring System within this compound Analogues

Modifications to the cyclohexane ring of this compound analogues open avenues to a broader range of structurally diverse compounds. The cyclohexane ring typically exists in a stable chair conformation to minimize angular and torsional strain. wikipedia.org In substituted cyclohexanes, including analogues of this compound, the substituents can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky groups to avoid steric hindrance from 1,3-diaxial interactions. wikipedia.orgyoutube.com

Chemical transformations of the cyclohexane ring itself can be achieved, although this is less common than modifying the side chain. Potential reactions could include dehydrogenation to form an aromatic ring, which would convert the this compound moiety into (3-chloropropyl)benzene. Such reactions often require specific catalysts and high temperatures. Other transformations could involve ring-opening reactions under specific conditions or the introduction of further functional groups onto the cyclohexane ring, though this can be complicated by selectivity issues. The development of new catalytic systems is crucial for achieving selective transformations of the cyclohexane core in such molecules. researchgate.net

Retrosynthetic Analysis in the Design of Complex Molecules Incorporating this compound

Retrosynthetic analysis is a powerful methodology in organic synthesis for planning the creation of complex molecules. researchgate.net The process involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical "disconnections" of chemical bonds. libretexts.orgjournalspress.com Each disconnection corresponds to a known and reliable chemical reaction, viewed in the reverse direction. lkouniv.ac.in This approach allows chemists to identify key structural fragments, known as synthons, and their real-world chemical counterparts, termed synthetic equivalents. ethz.chslideshare.net

The this compound moiety is a versatile building block in the synthesis of more complex molecular architectures. Its structure, featuring a cyclohexane ring and a reactive chloropropyl side chain, presents several strategic opportunities for disconnection in a retrosynthetic plan.

A primary disconnection strategy for a molecule containing the this compound unit involves the carbon-carbon bond between the cyclohexane ring and the propyl chain. This disconnection simplifies the target molecule into two key fragments: a cyclohexyl synthon and a 3-chloropropyl synthon. The nature of the cyclohexyl synthon (whether it is a nucleophile or an electrophile) will dictate the choice of its synthetic equivalent. For instance, a nucleophilic cyclohexyl synthon can be represented by a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) or a cyclohexyl lithium reagent. An electrophilic cyclohexyl synthon might be represented by cyclohexanone (B45756).

Another significant retrosynthetic approach focuses on the functional group of the side chain. Through a process known as Functional Group Interconversion (FGI), the chloro group can be retrosynthetically derived from an alcohol. This leads to a 3-cyclohexylpropan-1-ol precursor, which is often more readily available or easier to handle. The C-Cl bond itself is also a point of disconnection, leading to a carbocationic synthon and a chloride anion.

The utility of the this compound fragment is demonstrated in its application as an intermediate for creating more complex structures. For example, in the synthesis of certain spiro compounds, the chloropropyl chain is used to perform an intramolecular cyclization, forming a new ring system fused to the initial structure. researchgate.net In another instance, it can be transformed into other functional groups to build larger molecules, such as the synthesis of 2-cyclohexylacetic acid. chegg.com The chloro group serves as a reactive handle, enabling the attachment of various nucleophilic groups. acs.org

Retrosynthetic Strategies for this compound Derivatives

The following table outlines the primary retrosynthetic disconnections for a generalized complex molecule incorporating the this compound scaffold.

| Target Moiety | Disconnection Strategy | Bond Cleaved | Synthons | Synthetic Equivalents |

| Cyclohexyl-CH₂-CH₂-CH₂-R | C-C Bond Disconnection | Cyclohexyl-CH₂ | Cyclohexyl anion + Propylic cation | Cyclohexylmagnesium halide + 3-halopropyl derivative |

| Cyclohexyl-CH₂-CH₂-CH₂-Cl | Functional Group Interconversion (FGI) | C-O (from precursor alcohol) | 3-Cyclohexylpropyl cation + Hydroxide | 3-Cyclohexylpropan-1-ol |

| Cyclohexyl-CH₂-CH₂-CH₂-Cl | C-Cl Bond Disconnection | C-Cl | 3-Cyclohexylpropyl cation + Chloride anion | 3-Cyclohexylpropan-1-ol (via tosylate/mesylate) + HCl or SOCl₂ |

Mechanistic Elucidation of Reactions Involving 3 Chloropropyl Cyclohexane

Detailed Studies of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. For (3-Chloropropyl)cyclohexane, the chlorine atom serves as the leaving group, and its departure can proceed through distinct mechanistic pathways, primarily the S_N1 and S_N2 reactions.

S_N1 Pathway Investigations of this compound Reactivity

The S_N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. The stability of this intermediate is paramount to the feasibility of the S_N1 pathway. In the case of this compound, the departure of the chloride ion would lead to a primary carbocation on the propyl chain.

Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups. Consequently, S_N1 reactions are generally disfavored for primary alkyl halides like this compound. While rearrangements to a more stable secondary carbocation on the cyclohexane (B81311) ring are theoretically possible via hydride shifts, the initial high-energy primary carbocation formation presents a significant kinetic barrier.

Should an S_N1 reaction occur, for instance under forcing conditions with a very good leaving group and a non-nucleophilic solvent, the stereochemical outcome at a chiral center would be racemization. The planar nature of the carbocation intermediate allows for the nucleophile to attack from either face with equal probability, leading to a mixture of enantiomers if the carbon were chiral. However, for this compound, the carbon bearing the chlorine is not a stereocenter.

S_N2 Pathway Investigations and Stereochemical Outcomes for this compound

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is characteristic of primary and, to a lesser extent, secondary alkyl halides. Given that this compound is a primary alkyl chloride, the S_N2 pathway is the more probable route for nucleophilic substitution.

The rate of an S_N2 reaction is sensitive to steric hindrance at the reaction center. In this compound, the electrophilic carbon is at the end of a propyl chain, which is relatively unhindered, allowing for backside attack by a nucleophile. The cyclohexane ring is sufficiently distant so as not to impose significant steric impediment.

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as a Walden inversion. If the carbon atom bearing the chlorine were a chiral center, the S_N2 reaction would proceed with a predictable and complete inversion of its configuration.

Elimination Reaction Mechanisms

Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond. The two primary mechanisms for elimination are the E1 and E2 pathways.

E1 Pathway Characterization with this compound Scaffolds

Similar to the S_N1 reaction, the E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate. As established, the formation of a primary carbocation from this compound is energetically unfavorable. Therefore, the E1 pathway is not a likely mechanism for this substrate under typical conditions.

E2 Pathway Characterization with this compound Scaffolds

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. This mechanism requires a specific geometric arrangement of the proton and the leaving group, known as an anti-periplanar conformation.

For this compound, the β-protons are on the carbon of the propyl chain adjacent to the carbon bearing the chlorine. The E2 reaction would be facilitated by a strong, non-nucleophilic base. The anti-periplanar requirement is readily achievable for the flexible propyl chain. The product of an E2 reaction on this compound would be cyclohexylpropene. The regioselectivity of this reaction would favor the more substituted (and thus more stable) alkene if different β-protons were available, according to Zaitsev's rule. However, in this case, only one alkene product is possible.

Radical Reaction Pathways and Stereochemical Considerations in this compound Systems

Radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. For this compound, radical reactions could be initiated by heat or light, often in the presence of a radical initiator.

One potential radical reaction is the abstraction of a hydrogen atom from the cyclohexane ring or the propyl chain by a radical species. The stability of the resulting radical intermediate would dictate the major site of reaction. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. In this compound, there are secondary hydrogens on the cyclohexane ring and on the propyl chain, and a primary hydrogen at the end of the chain. Hydrogen abstraction would likely occur preferentially at one of the secondary positions on the cyclohexane ring due to their greater number and accessibility.

If a radical is formed at a stereocenter, the stereochemical outcome is typically racemization. The trigonal planar geometry of the radical intermediate allows for subsequent reactions to occur from either face with equal probability.

Catalytic Reaction Mechanisms and Active Site Interactions in this compound Transformations

The transformations of this compound are often facilitated by catalysts, particularly Lewis acids, which play a pivotal role in initiating and guiding the reaction pathways. These reactions predominantly proceed through carbocationic intermediates, and the nature of the catalyst's active site is critical in stabilizing these intermediates and influencing the final product distribution.

A significant catalytic transformation of this compound is its intramolecular cyclization to form a benzosuberane skeleton, a key structural motif in various pharmacologically active compounds. This reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃).

The mechanism commences with the interaction of the chlorine atom of this compound with the Lewis acid catalyst. The electron-deficient metal center of the Lewis acid acts as an electron pair acceptor, forming a complex with the halogen. This interaction polarizes the C-Cl bond, weakening it and facilitating its cleavage to generate a primary carbocation.

The active site of the catalyst is crucial at this stage. The geometry and electronic properties of the catalyst's coordination sphere influence the stability of the incipient carbocation. The counter-ion generated from the Lewis acid (e.g., AlCl₄⁻) remains in close proximity to the carbocation, forming an ion pair. This association can influence the subsequent reaction steps.

Once the primary carbocation is formed, it can undergo intramolecular electrophilic attack on the cyclohexane ring. This step, a form of Friedel-Crafts alkylation, leads to the formation of a new carbon-carbon bond and the closure of a seven-membered ring. The role of the catalyst's active site extends to orienting the substrate in a conformation that favors this intramolecular cyclization.

The reaction culminates in the deprotonation of the cyclic intermediate, regenerating the aromaticity of the cyclohexane ring (in the context of forming a fused aromatic system, though the starting material is not aromatic) and releasing the catalyst to participate in another catalytic cycle.

The efficiency and selectivity of this catalytic transformation are highly dependent on several factors, as detailed in the table below.

| Factor | Influence on Catalytic Mechanism |

| Catalyst Strength | Stronger Lewis acids more effectively promote carbocation formation. |

| Solvent Polarity | Polar solvents can assist in stabilizing the carbocation intermediate. |

| Temperature | Higher temperatures can favor rearrangement processes over direct cyclization. |

| Substrate Concentration | High concentrations may lead to intermolecular side reactions. |

Exploration of Rearrangement Processes and Their Influence on this compound Reactivity

A defining characteristic of reactions involving this compound is the susceptibility of its carbocationic intermediates to rearrangement. These rearrangements, primarily hydride and alkyl shifts, occur to generate more stable carbocations, thereby significantly impacting the final product distribution. libretexts.org

The initial formation of the 3-cyclohexylpropyl cation, a primary carbocation, is an energetically unfavorable step. Primary carbocations are inherently unstable, and thus, they readily undergo rearrangements to form more stable secondary or tertiary carbocations. libretexts.org

Hydride Shifts: A common rearrangement pathway for the 3-cyclohexylpropyl cation is a 1,2-hydride shift. In this process, a hydride ion (H⁻) from an adjacent carbon atom migrates to the positively charged carbon. This can lead to the formation of a more stable secondary carbocation. Subsequent hydride shifts can occur, further rearranging the carbon skeleton.

Alkyl Shifts and Ring Expansion: In addition to hydride shifts, the carbocation can undergo alkyl shifts, where an alkyl group migrates. A particularly relevant rearrangement for the 3-cyclohexylpropyl cation involves the expansion of the cyclohexane ring. This can occur through the migration of a C-C bond from the ring to the carbocationic center, resulting in the formation of a seven-membered ring. This ring-expansion process is a key step in the formation of certain cyclic products. masterorganicchemistry.comyoutube.comyoutube.com

The propensity for these rearrangements is influenced by several factors, including the stability of the resulting carbocation and the reaction conditions. The table below summarizes the key types of rearrangements observed in reactions of this compound.

| Rearrangement Type | Description | Resulting Intermediate |

| 1,2-Hydride Shift | Migration of a hydride ion to an adjacent carbocation. | More stable secondary or tertiary carbocation. |

| Alkyl Shift | Migration of an alkyl group to an adjacent carbocation. | Rearranged carbon skeleton. |

| Ring Expansion | Migration of a C-C bond from the cyclohexane ring to the carbocationic center. | Formation of a seven-membered ring. |

The interplay between direct reaction pathways and these rearrangement processes makes the chemistry of this compound complex. The choice of catalyst and reaction conditions is therefore paramount in directing the reaction towards a desired product and minimizing the formation of undesired rearranged isomers. For instance, in the intramolecular Friedel-Crafts cyclization, the rate of cyclization must be competitive with the rate of rearrangement to achieve a high yield of the desired cyclic product. masterorganicchemistry.com

Advanced Spectroscopic Techniques for the Analysis of 3 Chloropropyl Cyclohexane and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

1H NMR Spectroscopic Analysis of (3-Chloropropyl)cyclohexane and Derivatives

The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to the distinct proton environments in the molecule. The signals for the eleven protons on the cyclohexane (B81311) ring typically appear as a complex multiplet in the upfield region, generally between 1.0 and 2.1 ppm. docbrown.infochemicalbook.com These protons are heavily overlapped due to similar chemical environments and complex spin-spin coupling.

The protons on the propyl chain are more deshielded due to the influence of the electronegative chlorine atom. The two protons on the carbon adjacent to the chlorine (C1' of the propyl group) are expected to resonate furthest downfield for the propyl chain, likely in the range of 3.4-3.6 ppm, appearing as a triplet. libretexts.org The protons on the middle carbon of the propyl chain (C2') would appear as a multiplet, further split by the adjacent protons, in a region intermediate to the other propyl protons. The two protons on the carbon attached to the cyclohexane ring (C3' of the propyl group) would be the most shielded of the propyl chain, appearing as a triplet upfield from the other chain protons.

For comparison, in the derivative 3-Chloropropyl cyclohexanecarboxylate, the methylene (B1212753) protons adjacent to the chlorine atom (–CH₂Cl) appear as a triplet at 3.62 ppm, while the ester-linked methylene protons (–COOCH₂–) are observed at 4.21 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclohexyl protons (11H) | 1.0 - 2.1 | Multiplet |

| -CH₂- (Propyl, C2') | 1.7 - 1.9 | Multiplet |

| -CH₂- (Propyl, C3') | 1.2 - 1.4 | Triplet |

| -CH₂Cl (Propyl, C1') | 3.4 - 3.6 | Triplet |

Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.

13C NMR Spectroscopic Analysis of this compound and Derivatives

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms. For this compound, due to molecular symmetry, fewer than nine signals might be expected depending on the conformational dynamics. However, assuming slow interconversion or a locked conformation, one could expect to see distinct signals for each carbon.

The carbon atom bonded to chlorine (C1' of the propyl group) is the most deshielded carbon in the aliphatic region, with a chemical shift typically between 40 and 50 ppm. oregonstate.edu The other two carbons of the propyl chain will appear at intermediate shifts. The carbons of the cyclohexane ring will resonate at higher fields (further upfield), generally in the 25-40 ppm range. docbrown.info For unsubstituted cyclohexane, all six carbons are equivalent and show a single peak at 27.1 ppm (in CDCl₃). docbrown.info The substitution breaks this symmetry, leading to multiple signals for the ring carbons.

In the derivative 3-Chloropropyl cyclohexanecarboxylate, the carbon of the C-Cl bond resonates at 41.1 ppm, while the carbons of the cyclohexane ring appear at 25.3, 25.6, 28.9, and 43.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl carbons | 25 - 40 |

| Propyl carbons (-CH₂-) | 20 - 35 |

| -CH₂Cl | 40 - 50 |

Note: These are predicted values. The actual spectrum may show fewer signals due to symmetry.

Advanced NMR Techniques for Structural Elucidation

For complex molecules like this compound and its derivatives, one-dimensional NMR spectra can suffer from signal overlap, particularly in the proton spectrum. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. oregonstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. It would reveal the connectivity within the propyl chain and from the chain to the cyclohexane ring, helping to trace the proton network through the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which protons are bonded to which carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the carbon skeleton, confirming the attachment of the propyl group to the cyclohexane ring.

These advanced techniques are essential for the complete and unambiguous structural assignment of this compound and any products resulting from its chemical transformations. prepchem.com

Infrared (IR) and Raman Spectroscopy in Conformational and Structural Studies of this compound

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are highly sensitive to the types of functional groups present and their conformational arrangement.

The IR spectrum of this compound is dominated by strong C-H stretching and bending vibrations. The C-H stretching bands from the sp³-hybridized carbons of the cyclohexane and propyl groups are expected in the 2850-3000 cm⁻¹ region. The characteristic scissoring (bending) vibrations of the CH₂ groups are found around 1440-1470 cm⁻¹. A key feature for this molecule is the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region of the spectrum. researchgate.net The presence of a band in this region is strong evidence for the chloropropyl group. researchgate.net

Raman spectroscopy provides complementary information. Cyclohexane itself has a well-characterized Raman spectrum with strong, polarized bands corresponding to ring breathing modes (e.g., around 802 cm⁻¹) and C-H stretching. ustc.edu.cnwhiterose.ac.uk For this compound, the spectrum would be more complex, but the characteristic cyclohexane ring vibrations would still be present, along with signals from the propyl chloride substituent. Polarized Raman studies can be particularly insightful for assigning vibrational modes and studying conformational isomers, as the depolarization ratios of the bands are related to the symmetry of the vibrations. ustc.edu.cn

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1440 - 1470 | IR |

| Cyclohexane Ring Modes | 800 - 1200 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification of this compound Conversions

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular weight ≈ 160.68 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 160. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 162, with about one-third the intensity of the M⁺ peak, is expected. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the ion. youtube.com

The fragmentation pattern is dominated by the loss of stable neutral molecules and the formation of stable carbocations. Key fragmentation pathways include:

Loss of HCl: A peak corresponding to [M-36]⁺ would result from the elimination of a hydrogen chloride molecule.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

Loss of the propyl chain: Fragmentation can lead to the formation of the cyclohexyl cation at m/z 83. nih.gov

Ring fragmentation: The cyclohexane ring itself can fragment, leading to a characteristic series of smaller ions, such as those at m/z 55 and 82. nih.govdocbrown.info

According to the NIST Mass Spectrometry Data Center, the three most abundant peaks for this compound are observed at m/z 83, 55, and 82, with the peak at m/z 83 being the base peak. nih.gov This suggests that the formation of the cyclohexyl cation is a highly favored fragmentation pathway.

Combined Chromatographic and Spectroscopic Methods (e.g., GC-MS) for Mixtures Containing this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the excellent separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry. It is the method of choice for analyzing complex mixtures containing volatile and semi-volatile compounds like this compound and its reaction products. rsc.org

In a GC-MS analysis, the mixture is first injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which generates a mass spectrum for it.

This technique is invaluable for monitoring the progress of reactions involving this compound. For example, in a substitution reaction where the chlorine is replaced by another functional group, GC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming the product's identity by its unique retention time and mass spectrum. It can also identify any by-products formed. One study identified (3-chloropropyl)methylene-cyclopropane as a degradation product in a complex mixture using GC-MS, demonstrating the technique's utility in environmental sample analysis. researchgate.net Similarly, the analysis of cyclohexane oxidation products to form cyclohexanol (B46403) and cyclohexanone (B45756) is routinely monitored by GC-MS to assess yield and selectivity. mdpi.com

Solid-State Spectroscopic and Microscopic Techniques for the Analysis of this compound Modified Materials

The functionalization of material surfaces with organic moieties like the (3-chloropropyl) group, often derived from precursors such as (3-chloropropyl)trimethoxysilane, necessitates a suite of analytical techniques to confirm successful modification and characterize the resulting material's properties. Solid-state spectroscopic and microscopic techniques, including Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD), are indispensable tools in this regard. These methods provide critical information on the morphology, elemental composition, and crystalline structure of materials modified with the (3-chloropropyl) functional group.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of materials modified with this compound or its analogs, SEM is employed to observe changes in the surface morphology post-functionalization.

Research has shown that the introduction of chloropropyl groups onto substrates like mesoporous silica (B1680970) (SBA-15) and other polymers can alter their surface texture. researchgate.netx-mol.com For instance, in a study involving the modification of a polycalix acs.orgresorcinarene polymer, FE-SEM images revealed that nano-sized particles, with a diameter of less than 35 nm, were deposited on the amorphous surface of the polymer following functionalization. nih.gov These spherical particles were observed to have a uniform size and were distributed across the amorphous structure. nih.gov Similarly, the morphology of other modified materials, such as those involving ionic liquids anchored via a (3-chloropropyl)silyl group, has been characterized using SEM to confirm the structural integrity of the support material after modification. researchgate.net

Key Findings from SEM Analysis:

Surface Morphology: Provides high-resolution images of the material's surface, revealing the texture and distribution of the modifying agent.

Particle Size and Distribution: Allows for the measurement and characterization of any new particulate features that form on the surface after modification. nih.gov

Structural Integrity: Helps to assess whether the underlying structure of the substrate is maintained or altered during the functionalization process.

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM, is a technique used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. For materials functionalized with (3-chloropropyl) groups, EDS is crucial for confirming the presence of key elements, thereby verifying the success of the modification.

The primary elemental markers for a successful (3-chloropropyl) functionalization are carbon (C), chlorine (Cl), and, in the case of silica-based substrates, silicon (Si) and oxygen (O). Studies have consistently used EDS to confirm the covalent anchoring of chloropropyl-containing groups. For example, the analysis of a functionalized polycalix acs.orgresorcinarene catalyst showed the presence of C, O, Si, and Cl, with elemental mapping further confirming the uniform distribution of these elements on the catalyst's surface. nih.gov In another instance, the immobilization of (3-chloropropyl)triethoxysilane (B1211364) onto silica derived from rice husk ash was confirmed by the detection of carbon, silicon, and chlorine through a combination of elemental analysis and EDS. researchgate.net

The elemental composition of a bimetallic catalyst supported on magnetic nanoparticles functionalized with (3-chloropropyl)trimethoxysilane was also characterized using EDS, which, in conjunction with elemental mapping, provided a clear picture of the elements present on the nanoparticle surface. nih.gov

Table 1: Representative EDS Data for (3-Chloropropyl) Functionalized Materials

| Material | Target Elements Detected | Key Findings | Reference |

| Polycalix acs.orgresorcinarene-SiPr-Pip-BuSO3H | C, O, Si, Cl | Confirmed the successful silylation and functionalization of the polymer. Elemental mapping showed uniform distribution. | nih.gov |

| Organo-silica from Rice Husk Ash (RHACCl) | C, Si, Cl | Confirmed the presence of the (3-chloropropyl)triethoxysilane moiety on the silica surface. | researchgate.net |

| Fe3O4@SiO2@4-ABPT/Cu–Ni | Fe, Si, O, C, N, Cl, Cu, Ni | Verified the presence of all expected elements in the final nanocomposite catalyst. | nih.gov |

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is particularly useful for assessing whether the modification process affects the crystallinity of the substrate.

In the analysis of materials functionalized with (3-chloropropyl) groups, XRD patterns of the modified material are often compared with those of the unmodified substrate. For instance, the powder XRD (PXRD) analysis of a functionalized polycalix acs.orgresorcinarene catalyst revealed an amorphous structure, which was consistent with the nature of the parent polymer. nih.gov This indicated that the multi-step synthesis, including the modification with (3-chloropropyl)trimethoxysilane, did not induce crystallinity. nih.gov

Conversely, when crystalline substrates are used, XRD is employed to ensure that their crystalline integrity is preserved. The XRD pattern of Fe3O4@SiO2 nanoparticles modified with a (3-chloropropyl) group and further functionalized showed the characteristic peaks of the crystalline Fe3O4 core, indicating that the surface modifications did not alter the core's crystalline structure. nih.gov Similarly, powder XRD has been used to reveal the crystalline nature of novel ligands and their metal complexes, where the ligand structure may incorporate a chloropropyl-containing moiety. researchgate.net

Table 2: Summary of XRD Findings for (3-Chloropropyl) Modified Materials

| Material | XRD Observation | Conclusion | Reference |

| PC4RA@SiPr-Pip-BuSO3H | Amorphous pattern | The functionalization process did not induce crystallinity in the amorphous polymer support. | nih.gov |

| Fe3O4@SiO2@4-ABPT/Cu–Ni | Crystalline peaks corresponding to Fe3O4 maintained | The surface modification did not affect the crystalline structure of the magnetic nanoparticle core. | nih.gov |

| Heteroditopic Ligand and Complexes | Crystalline nature revealed | Confirmed the crystallinity of the synthesized ligand and its metal complexes. | researchgate.net |

Computational and Theoretical Chemistry Approaches for 3 Chloropropyl Cyclohexane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of (3-Chloropropyl)cyclohexane

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can provide insights into the molecule's fundamental properties. The chlorine atom's electronegativity polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. Computational studies can predict the charge distribution and identify the most reactive sites within the molecule.

The electronic structure dictates the molecule's reactivity in various chemical reactions. For instance, in substitution reactions, the C-Cl bond is the primary site of activity. Quantum mechanical calculations can model the transition states of these reactions, providing valuable information about the reaction mechanism and kinetics.

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | Molecular Formula | Key Feature | Calculated Property (Example) |

| This compound | C₉H₁₇Cl | Flexible chloropropyl side chain | Dipole Moment, Electron Density |

| Chlorocyclohexane | C₆H₁₁Cl | Single chlorine substituent | C-Cl Bond Polarization |

| 1,3,5-Trimethylcyclohexane | C₉H₁₈ | Non-polar analogue | Van der Waals Surface Area |

This table is for illustrative purposes. Specific calculated values would require dedicated computational studies.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States for this compound Systems

Density Functional Theory (DFT) has become a widely used method for studying the reaction pathways and transition states of organic molecules due to its balance of accuracy and computational cost. conicet.gov.arrsc.orgresearchgate.net For this compound, DFT calculations can be employed to explore various reaction mechanisms, such as nucleophilic substitution and elimination reactions.

By mapping the potential energy surface, DFT can identify the minimum energy pathways for reactions, locate transition state structures, and calculate activation energies. rsc.orgpsu.edu This information is crucial for predicting reaction outcomes and understanding the factors that control selectivity. For example, DFT studies on similar cyclohexane (B81311) derivatives have been used to investigate the stereochemistry of reactions and the influence of substituents on reaction rates. rsc.org The choice of functional and basis set, such as B3LYP/6-31G**, is critical for obtaining reliable results. conicet.gov.ar

Table 2: Example of DFT-Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Description | Example Value (Arbitrary) |

| Activation Energy (Ea) | The energy barrier for the reaction to occur. | 25 kcal/mol |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | -10 kcal/mol |

| Transition State Geometry | The molecular structure at the highest point of the reaction pathway. | C-Cl bond length elongated |

This table represents the type of data that can be obtained from DFT studies.

Molecular Modeling and Simulation of Conformational Dynamics of this compound

The conformational flexibility of the cyclohexane ring and the chloropropyl side chain in this compound makes its conformational analysis a complex but important area of study. Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are well-suited for investigating the conformational landscape of this molecule. libretexts.org

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. pressbooks.pub The presence of the (3-chloropropyl) substituent introduces additional conformational possibilities. The side chain can adopt different orientations relative to the ring, and the C-C bonds within the chain can rotate. Molecular dynamics simulations can track the movement of atoms over time, revealing the preferred conformations and the energy barriers between them. kobv.de This understanding of conformational dynamics is essential as the molecule's shape can significantly influence its reactivity and interactions with other molecules. utexas.edu

Quantitative Structure-Reactivity Relationship (QSRR) Studies Involving this compound

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. scribd.com For a set of compounds including this compound and its derivatives, QSRR models can be developed to predict their reaction rates or equilibrium constants for a specific reaction.

These models typically use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules. researchgate.net For this compound, relevant descriptors might include steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants if applicable to a reaction series), and topological indices. By correlating these descriptors with experimental reactivity data, a predictive QSRR model can be built. Such models are valuable for screening new compounds and for understanding the key structural features that govern reactivity. mcgill.ca

Computational Predictions in Catalytic Applications Utilizing this compound Derivatives

Computational methods play a crucial role in predicting and understanding the catalytic applications of this compound derivatives. For instance, (3-chloropropyl)triethoxysilane (B1211364), a derivative, is used to functionalize solid supports like silica (B1680970) and clays (B1170129) for creating heterogeneous catalysts. google.comrsc.org

DFT calculations can be used to model the interaction of the functionalized support with metal complexes or other catalytic species. rsc.org These models can help in designing catalysts with improved activity, selectivity, and stability. For example, computational studies can predict the binding energies of reactants and intermediates to the catalyst's active site, providing insights into the catalytic cycle. researchgate.net This predictive capability accelerates the development of new and efficient catalytic systems for various organic transformations. acs.org

Strategic Applications of 3 Chloropropyl Cyclohexane As a Key Organic Building Block and Intermediate

Role in the Synthesis of Complex Organic Scaffolds

This bifunctional nature makes (3-Chloropropyl)cyclohexane a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai For instance, it is employed in the synthesis of certain anesthetics and analgesics, where the cyclohexane (B81311) core may contribute to the molecule's interaction with biological targets. ontosight.ai In the field of agrochemicals, it serves as a precursor for various insecticides and herbicides. ontosight.ai

The reactivity of the chlorine atom allows for its displacement through nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups. This versatility is fundamental to its role as a building block, allowing chemists to construct more elaborate molecular architectures. For example, it can be used in the synthesis of other complex molecules like 2-cyclohexylacetic acid. chegg.com The ability to introduce diverse functionalities through the chloropropyl chain, while retaining the cyclohexane scaffold, underscores its strategic importance in synthetic organic chemistry.

Derivatization for the Preparation of Functionalized Materials

The adaptable chemical nature of this compound and its derivatives allows for their use in the creation of specialized functionalized materials with applications in various technological fields.

Development of Organosilane-Based Hybrid Materials Utilizing (3-Chloropropyl)triethoxysilane (B1211364) Analogues

A significant application of compounds structurally related to this compound is in the field of materials science, particularly through the use of its organosilane analogue, (3-chloropropyl)triethoxysilane. This compound is instrumental in the surface modification of silica (B1680970) and other materials to create organic-inorganic hybrid materials.

(3-Chloropropyl)triethoxysilane can be grafted onto silica surfaces, such as mesoporous silica MCM-41, to introduce chloropropyl groups. google.com These functionalized silicas can then serve as platforms for further chemical modifications. This approach is used to create a variety of hybrid materials with tailored properties. For instance, these modified silica materials can be used in the development of adsorbents and other functional materials.

The process often involves the co-condensation of (3-chloropropyl)triethoxysilane with a silica precursor, like tetraethyl orthosilicate (B98303) (TEOS), in the presence of a structure-directing agent. This method allows for the direct incorporation of the chloropropyl functionality into the silica framework, leading to materials with a high and uniform loading of organic groups.

Applications in Heterogeneous Catalysis and Support Modification via this compound Derivatives

Derivatives of this compound, especially (3-chloropropyl)triethoxysilane, are pivotal in the development of supported catalysts for heterogeneous catalysis. The chloropropyl group acts as a linker to immobilize catalytically active species onto solid supports like silica gel or alumina-pillared clays (B1170129). google.com

This immobilization prevents the catalyst from leaching into the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused. For example, silica gel can be functionalized with 3-chloropropyl groups, which can then be used to covalently bind catalytic molecules. This technique has been successfully employed to immobilize various catalysts, enhancing their stability and applicability in industrial processes. The ability to create robust and recyclable catalytic systems is a significant advantage in sustainable chemistry.

Integration into Synthetic Routes for Advanced Organic Compounds

The integration of this compound into synthetic routes for advanced organic compounds is driven by the reactivity of its chloropropyl side chain. The carbon-chlorine bond is susceptible to nucleophilic attack, making it an excellent electrophilic partner in a variety of bond-forming reactions.

This reactivity allows for the introduction of numerous functional groups, thereby expanding the molecular diversity accessible from this building block. For instance, the chloride can be displaced by amines to form new carbon-nitrogen bonds, a common strategy in the synthesis of many biologically active compounds. It is also used in the synthesis of specialty chemicals such as dyes and pigments. ontosight.ai

Furthermore, the conversion of the chloropropyl group into other functionalities can be a key step in the total synthesis of complex natural products and their analogues. The ability to perform selective transformations on the side chain without altering the cyclohexane ring is a testament to its utility as a versatile intermediate in organic synthesis.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17Cl | ontosight.ainih.gov |

| Molecular Weight | 160.68 g/mol | ontosight.ainih.gov |

| Boiling Point | 193-195°C | ontosight.ai |

| Density | 0.97 g/cm³ at 20°C | ontosight.ai |

| IUPAC Name | 1-chloro-3-cyclohexylpropane | nih.gov |

| Synonyms | This compound, 3-cyclohexylpropyl chloride | nih.gov |

Future Perspectives and Emerging Research Directions in 3 Chloropropyl Cyclohexane Chemistry

Innovation in Sustainable and Green Synthetic Methodologies for (3-Chloropropyl)cyclohexane

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For this compound, future research is anticipated to move away from traditional methods that may rely on harsh reagents or produce significant waste, towards more sustainable and green alternatives.

Current Landscape and Future Potential:

Traditional synthesis might involve the chlorination of cyclohexane (B81311) derivatives using conventional chlorinating agents. pearson.com Green chemistry principles, however, push for methodologies that maximize atom economy, utilize renewable feedstocks, employ safer solvents, and reduce energy consumption. eurekalert.orgstudymind.co.uk

One promising green approach could involve starting from biomass-derived precursors. For instance, cyclohexanepropanol can be sourced from the catalytic hydrogenation of phenol, which is obtainable from lignin, a major component of biomass. researchgate.netalfa-chemistry.com The subsequent conversion of the alcohol group in cyclohexanepropanol to a chloride would be a key step.

Innovations in Chlorination:

Future research could focus on replacing traditional chlorinating agents like thionyl chloride or phosphorus chlorides with greener alternatives. Catalytic methods are particularly attractive. For example, the use of catalytic amounts of a Lewis base with a benign chlorine source could offer a more sustainable pathway. organic-chemistry.org Additionally, techniques such as microwave-assisted synthesis could dramatically reduce reaction times and energy input compared to conventional heating.

The table below outlines a hypothetical comparison between a traditional and a potential green synthetic route to this compound.

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |

| Starting Material | Petroleum-derived cyclohexane precursor | Biomass-derived cyclohexanepropanol researchgate.net |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Catalytic system (e.g., with benzoyl chloride) organic-chemistry.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ionic Liquids) or solvent-free conditions nih.gov |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Byproducts | SO₂ and HCl gas | Recyclable catalyst and minimal waste |

This shift towards sustainable practices would not only reduce the environmental footprint of producing this compound but also align with the broader goals of a circular economy in the chemical industry.

Discovery of Novel Reactivity and Transformation Pathways for this compound

This compound possesses two key reactive sites: the primary alkyl chloride and the C-H bonds of the cyclohexane ring. While its basic reactivity is predictable based on fundamental organic chemistry principles, future research is expected to uncover more novel and selective transformations.

The primary alkyl chloride is susceptible to nucleophilic substitution, likely proceeding through an S(_N)2 mechanism. gacariyalur.ac.inperlego.com This pathway allows for the introduction of a wide array of functional groups, transforming this compound into a versatile building block for more complex molecules.

Key Transformation Pathways:

Nucleophilic Substitution: This is the most straightforward transformation, where the chloride is displaced by various nucleophiles. The reactivity of the C-Cl bond in this compound is expected to be higher than in chloroarenes like chlorobenzene (B131634) due to the sp³ hybridization of the carbon atom it is attached to. doubtnut.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent would yield the corresponding Grignard reagent, 3-cyclohexylpropylmagnesium chloride. wikipedia.orgsigmaaldrich.com This organometallic compound is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide. youtube.com

C-H Functionalization: More advanced and novel reactivity could involve the selective activation and functionalization of the C-H bonds on the cyclohexane ring. While challenging, catalytic methods for C-H functionalization are a major focus of modern organic synthesis and could open up new avenues for creating complex derivatives. up.ac.za

The following table summarizes potential transformations of this compound and the resulting products.

| Reagent(s) | Reaction Type | Product |

| Sodium Azide (NaN₃) | Nucleophilic Substitution | 1-Azido-3-cyclohexylpropane |

| Sodium Cyanide (NaCN) | Nucleophilic Substitution | 4-Cyclohexylbutanenitrile |

| Ammonia (B1221849) (NH₃) | Nucleophilic Substitution | (3-Aminopropyl)cyclohexane |

| Magnesium (Mg) | Grignard Formation | 3-Cyclohexylpropylmagnesium chloride |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Cyclohexylpropane |

The exploration of these and other, yet-to-be-discovered, reactions will be crucial in expanding the synthetic utility of this compound.

Exploration of Advanced Material Science Applications Utilizing this compound Derivatives

The true potential of this compound may lie in its use as a precursor to monomers for advanced materials. The derivatives synthesized through the reactions described in the previous section can be designed to undergo polymerization, leading to novel polymers with unique properties imparted by the bulky cyclohexyl group.

From Monomer to Polymer:

By introducing appropriate functional groups, derivatives of this compound can serve as monomers for various types of polymers.

Polyamides: If this compound is converted into a diamine (e.g., by reaction with ammonia followed by reduction of an intermediate nitrile) and a dicarboxylic acid, these two monomers can be polymerized to form a polyamide, similar to the synthesis of Nylon. chemguide.co.uklibretexts.org The presence of the cyclohexyl group in the polymer backbone would be expected to enhance thermal stability and rigidity.

Polyesters: Conversion of this compound to a diol (e.g., through hydrolysis and subsequent reactions) and a dicarboxylic acid could lead to the formation of polyesters with potentially interesting properties like improved hydrolytic stability.

Specialty Polymers: Other derivatives could be used to create polymers for more specialized applications. For example, monomers with specific optical or electronic properties could be synthesized for use in advanced optical materials or as components in electronic devices. The incorporation of the cycloaliphatic structure can lead to polymers with high glass transition temperatures and good film-forming properties. mdpi.com

The table below outlines some hypothetical polymers that could be derived from this compound and their potential properties and applications.

| Monomer Derivative | Co-monomer | Polymer Type | Potential Properties | Potential Applications |

| 3-Cyclohexylpropane-1-amine | Adipic acid | Polyamide | High thermal stability, mechanical strength | High-performance fibers, engineering plastics |

| 3-Cyclohexylpropane-1,x-diol | Terephthalic acid | Polyester | Improved hydrolytic resistance, high T(_g) | Specialty packaging, durable coatings |

| (3-Isocyanatopropyl)cyclohexane | A polyol | Polyurethane | Abrasion resistance, tunable flexibility | Elastomers, foams, adhesives |

Further research into the synthesis and characterization of such polymers will be essential to fully understand the potential of this compound as a platform chemical for material science.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and discovery of new synthetic routes. eurekalert.orgchemai.io For a molecule like this compound, where dedicated experimental data may be sparse, these computational tools could be particularly valuable.

Predictive Power of AI and ML:

Reaction Outcome and Yield Prediction: ML models can be trained on large databases of existing chemical reactions. arxiv.orgucla.edu By learning from the outcomes of similar reactions involving other primary alkyl halides, these models could predict the most likely products and yields for reactions of this compound with various reagents. nih.govnih.gov This predictive capability can save significant time and resources in the lab by prioritizing experiments that are most likely to succeed. arxiv.org

Optimizing Reaction Conditions: AI algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, concentration) to identify the optimal settings for a desired transformation of this compound. This is especially useful for complex reactions or when trying to maximize the yield of a specific product over others.

Discovering Novel Pathways: By analyzing the structure and reactivity of this compound, AI tools can propose novel transformation pathways that may not be immediately obvious to a human chemist. This could accelerate the discovery of new derivatives and applications.

Computational Tools and Methodologies:

Several computational approaches are relevant to predicting the chemistry of this compound:

| Computational Tool/Method | Application to this compound Chemistry |

| Machine Learning Models (e.g., Random Forest, Neural Networks) | Predict reaction yields and identify key features influencing reactivity based on molecular descriptors. arxiv.org |

| Density Functional Theory (DFT) | Calculate the energies of reactants, transition states, and products to understand reaction mechanisms and predict kinetic and thermodynamic favorability. up.ac.za |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the molecular structure of this compound derivatives with their potential properties in materials or biological systems. |

| Retrosynthesis Software | Propose synthetic routes to complex target molecules starting from this compound as a building block. |

The integration of these in silico tools will undoubtedly play a crucial role in unlocking the full potential of this compound chemistry, guiding experimental work in a more efficient and targeted manner.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-Chloropropyl)cyclohexane in academic research, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, cyclohexane derivatives can react with 3-chloropropyl halides under controlled conditions. Reaction efficiency is monitored using thin-layer chromatography (TLC) to track progress and gas chromatography-mass spectrometry (GC-MS) to confirm purity. Steric hindrance from the cyclohexane ring may necessitate extended reaction times or elevated temperatures to improve yield .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Conducting reactions in a fume hood to minimize inhalation risks.

- Using nitrile gloves and lab coats to prevent skin contact.

- Storing the compound in a cool, ventilated area away from oxidizing agents.

- Immediate first aid measures (e.g., flushing skin with soap/water, moving to fresh air if inhaled) as outlined in safety data sheets .

Q. Which spectroscopic methods are most suitable for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H and 13C NMR : To confirm the presence of the chloropropyl group (δ ~3.5 ppm for CH2Cl) and cyclohexane ring protons.

- IR Spectroscopy : Identifies C-Cl stretching vibrations (~550–650 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (C9H17Cl, ~160.68 g/mol) and fragmentation patterns. Conformational analysis via NMR can reveal axial/equatorial preferences of substituents .

Advanced Research Questions

Q. How can response surface methodology (RSM) enhance the optimization of this compound synthesis parameters?

- Methodological Answer : RSM, combined with a Box-Behnken design, can systematically optimize variables like temperature, reaction time, and reagent molar ratios. For instance, a three-factor design with 15–20 experimental runs identifies non-linear interactions between parameters, enabling prediction of optimal conditions (e.g., 70°C, 6-hour reaction) for maximizing yield while minimizing byproducts .

Q. What mechanistic insights explain the nucleophilic substitution reactivity of the chloropropyl group in this compound?

- Methodological Answer : The reaction likely proceeds via an SN2 mechanism due to the primary carbon in the chloropropyl chain. Steric hindrance from the bulky cyclohexane ring may slow kinetics, necessitating polar aprotic solvents (e.g., DMF) to stabilize the transition state. Computational studies (DFT) can model activation energies and predict regioselectivity in subsequent derivatization reactions .

Q. How do steric and electronic effects of the cyclohexane ring influence the thermodynamic properties of this compound in mixtures?

- Methodological Answer : The cyclohexane ring’s chair conformation introduces steric constraints that affect mixing entropy. For example, excess entropy in cyclohexane/n-hexane systems (experimentally measured via calorimetry) is higher than in pure cyclohexane, suggesting that the chloropropyl substituent disrupts solvent ordering. Molecular dynamics simulations can further elucidate solvent-solute interactions .

Q. What advanced analytical techniques are required to resolve contradictions in oxidation product profiles of this compound under varying catalytic conditions?

- Methodological Answer : Synchrotron-based vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) provides isomer-specific detection of oxidation intermediates (e.g., ketones or epoxides). Coupled with kinetic modeling (e.g., using CHEMKIN), this technique resolves discrepancies between experimental data and theoretical predictions, particularly in low-temperature oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。